Neodymium(3+) perchlorate

描述

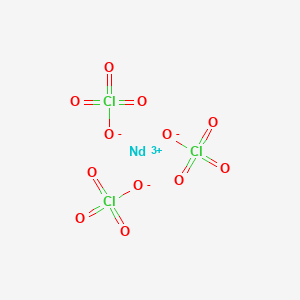

Neodymium(3+) perchlorate is an inorganic compound that is a salt of neodymium and perchloric acid. It has the chemical formula Nd(ClO₄)₃ and is known for forming purple-pink hydrated crystals. This compound is soluble in water and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: Neodymium(3+) perchlorate can be synthesized by reacting neodymium oxide or neodymium hydroxide with perchloric acid. The reaction typically involves dissolving neodymium oxide or hydroxide in an aqueous solution of perchloric acid, followed by crystallization to obtain the desired hydrated form of this compound .

Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The compound is often produced in its hexahydrate form, which is then used in various applications .

化学反应分析

Redox Reactions

Neodymium(3+) perchlorate participates in redox processes, primarily driven by the oxidizing nature of the perchlorate anion. While Nd³+ itself is stable in its +3 oxidation state under standard conditions, the perchlorate ion (ClO₄⁻) can act as an oxidizing agent in acidic environments. For example:

-

Reduction of Perchlorate : In the presence of strong reductants like vanadium(II) or hydrazine, ClO₄⁻ may be reduced to chlorate (ClO₃⁻) or chloride (Cl⁻), depending on reaction conditions .

-

Co-Redox Behavior : Nd³+ can stabilize intermediates in multi-step redox reactions, such as in catalytic cycles involving organic substrates.

Coordination Complex Formation

Nd(ClO₄)₃ readily forms coordination complexes with nitrogen- and oxygen-donor ligands, leveraging its Lewis acidity. Key examples include:

Hydrazine Complexes

-

Reaction with hydrazine (N₂H₄) yields Nd(ClO₄)₃·6N₂H₄·4H₂O , a water-soluble compound with potential applications in energetics and catalysis .

-

Stability: These complexes retain structural integrity in polar solvents like methanol and acetone .

Phosphine Oxide Complexes

-

Nd³+ binds to phosphine oxides (R₃PO), forming stable complexes that enhance luminescence properties. Such interactions are critical for designing optical materials.

BLPhen Ligand Interactions

-

With the rigid bis-lactam-1,10-phenanthroline (BLPhen) ligand, Nd(ClO₄)₃ forms 1:1 or 2:1 complexes in dichloroethane.

Substitution Reactions

Perchlorate’s weak coordination allows facile ligand substitution:

Hydroxide Substitution

-

In alkaline conditions, Nd(ClO₄)₃ forms mixed hydroxy-perchlorate species:

Nd(OH)₁.₅(ClO₄)₁.₅·5H₂O

These compounds exhibit reduced hygroscopicity compared to the parent perchlorate .

Halide Exchange

-

While direct reactions with halogens (e.g., Cl₂, Br₂) typically target metallic neodymium, Nd(ClO₄)₃ can undergo anion exchange in solutions containing halide salts, yielding neodymium halides like NdCl₃ .

Comparative Reactivity of Lanthanide Perchlorates

The electronic configuration of Nd³+ (4f³ 5d⁰) imparts distinct reactivity compared to other lanthanides:

Solvent-Mediated Behavior

科学研究应用

Scientific Research Applications

Neodymium(3+) perchlorate has a broad spectrum of applications across various scientific disciplines:

Chemistry

- Complex Formation : It is utilized in the synthesis of coordination complexes with ligands such as phosphine oxides. These complexes are studied for their catalytic properties and structural characteristics, enhancing the understanding of lanthanide chemistry.

- Redox Reactions : The compound can act as both an oxidizing and reducing agent in chemical reactions, facilitating studies on electron transfer processes .

Biology

- Biochemical Assays : this compound is employed in various biochemical assays involving rare earth elements. Its interactions with biological molecules are crucial for understanding the role of lanthanides in biological systems .

- Magnetic Resonance Imaging (MRI) : The compound has potential applications in developing imaging agents due to its paramagnetic properties, which can enhance contrast in MRI scans .

Medicine

- Therapeutic Agents : Research indicates that neodymium compounds may be used to develop therapeutic agents, particularly in targeted drug delivery systems due to their unique electronic properties .

Industry

- High-Performance Magnets : this compound is integral to producing high-performance magnets used in various applications, including electric motors and generators .

- Optical Materials : The compound's distinct optical properties make it suitable for applications in optical devices and materials science .

Case Study 1: Complex Formation with Phosphine Oxides

Research conducted on this compound's interaction with phosphine oxides has demonstrated its ability to form stable complexes, which are essential for catalyzing organic reactions. This study highlights the compound's significance in synthetic organic chemistry.

Case Study 2: MRI Applications

A study exploring the use of neodymium-based compounds in MRI revealed that this compound enhances imaging quality due to its paramagnetic nature. This research underscores its potential role in medical diagnostics.

作用机制

The mechanism by which neodymium(3+) perchlorate exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific effects. For example, in catalysis, neodymium complexes can act as catalysts, facilitating chemical reactions by lowering activation energies .

相似化合物的比较

- Praseodymium(3+) perchlorate

- Samarium(3+) perchlorate

Comparison: Neodymium(3+) perchlorate is unique due to its specific magnetic and optical properties, which make it particularly useful in applications such as MRI and catalysis. While praseodymium(3+) and samarium(3+) perchlorates have similar chemical properties, this compound’s distinct characteristics make it more suitable for certain applications .

生物活性

Neodymium(III) perchlorate () is an inorganic compound that exhibits notable solubility in water, forming hydrated crystals that are typically purple-pink in color. As a member of the lanthanide series, neodymium compounds have garnered attention for their potential biological activities, particularly in the context of their interactions with biological systems and their implications for health and environmental safety.

- Chemical Formula :

- Molar Mass : Approximately 295.25 g/mol

- Solubility : Highly soluble in water, facilitating its interaction with biological systems.

Biological Activity Overview

The biological activity of neodymium(3+) perchlorate can be explored through various mechanisms, including its potential effects on cellular processes, interactions with biomolecules, and toxicity profiles.

- Oxidative Stress Modulation : Lanthanide ions, including neodymium, have been studied for their roles in modulating oxidative stress within cells. They may act as antioxidants or pro-oxidants depending on the concentration and the specific cellular context .

- Thyroid Function Interference : Similar to other perchlorate compounds, this compound could potentially interfere with thyroid function by inhibiting iodide uptake in thyroid cells. This is particularly relevant given the known effects of perchlorates on thyroid hormone synthesis .

- Cellular Uptake and Distribution : The solubility of this compound allows for easy uptake by cells, which can lead to various biochemical interactions. Studies suggest that lanthanide ions may influence cellular signaling pathways and gene expression .

Toxicological Profile

The toxicological profile of this compound is critical for understanding its safety and potential health risks:

- Acute Toxicity : Research indicates that high doses can lead to adverse effects, including hematological changes and potential impacts on liver and kidney function .

- Chronic Exposure Risks : Long-term exposure has been linked to thyroid dysfunction, particularly in sensitive populations such as infants and individuals with pre-existing iodine deficiencies .

Data Table: Summary of Biological Effects

Case Studies

- Thyroid Function Study : A study conducted on human subjects exposed to perchlorates demonstrated a no-observed-adverse-effect level (NOAEL) for thyroid function at 0.14 mg/kg/day. Higher doses resulted in significant alterations in serum thyroid hormone levels .

- Cellular Interaction Study : Investigations into the interaction of neodymium ions with human serum albumin showed alterations in protein conformation, suggesting potential impacts on drug delivery systems and therapeutic applications .

属性

IUPAC Name |

neodymium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKMAYJLXKBOER-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NdO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13498-06-1 | |

| Record name | Neodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。